molecular formula C18H20N2O3S B2925750 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941885-87-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2925750
CAS No.: 941885-87-6
M. Wt: 344.43
InChI Key: JUHAKZJIJNQYPP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound characterized by its unique structural features This compound contains an isothiazolidine ring with a sulfone group, a phenyl ring, and a tolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidine ring with a sulfone group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the isothiazolidine intermediate.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the phenyl-substituted isothiazolidine with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where the acetamide intermediate reacts with a tolyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, and hydrolysis typically yields carboxylic acids and amines.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide can be compared with other similar compounds, such as:

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyl)acetamide: This compound has a para-tolyl group instead of a meta-tolyl group, which may affect its chemical reactivity and biological activity.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyl)acetamide: This compound has an ortho-tolyl group, which can lead to different steric and electronic effects compared to the meta-tolyl derivative.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylacetamide: This compound lacks the tolyl group, which may result in different chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-18(21)19-16-6-8-17(9-7-16)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAKZJIJNQYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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